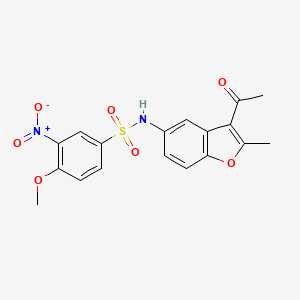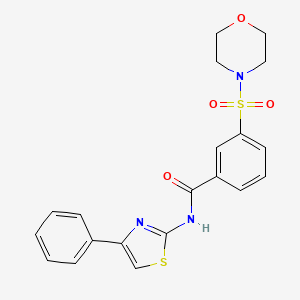
3-(モルホリノスルホニル)-N-(4-フェニルチアゾール-2-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has recently gained attention in scientific research due to its potential as a pharmacological tool.
作用機序
The mechanism of action of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves the inhibition of protein kinases, specifically cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). By inhibiting these kinases, the compound can disrupt various cellular processes, including cell cycle progression and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide are dependent on the specific cellular processes that are being targeted. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of GSK-3 can affect glucose metabolism and cell signaling pathways.
実験室実験の利点と制限
One advantage of using 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide in lab experiments is its specificity for CDKs and GSK-3. This allows researchers to selectively target these kinases without affecting other cellular processes. However, the compound's relatively short half-life and potential for off-target effects are limitations that must be considered.
将来の方向性
There are several potential future directions for research involving 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide. These include further investigation of its effects on specific cellular processes, identification of additional protein kinase targets, and development of more potent and selective analogs of the compound. Additionally, the potential for clinical applications of the compound in the treatment of various diseases should be explored.
合成法
The synthesis of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves several steps, including the reaction of 4-phenylthiazol-2-amine with 3-chloro-4-fluorobenzene-1-sulfonyl chloride to form 3-(4-phenylthiazol-2-yl)sulfonyl-4-fluorobenzene. This intermediate is then reacted with morpholine to produce the final product.
科学的研究の応用
抗ウイルス特性
この化合物は、特にB型肝炎感染症に対して有望な抗ウイルス活性を示しています。研究者らは、B型肝炎関連のウイルス性疾患の予防と治療のための潜在的な治療薬として、この化合物を特定しました。 この化合物の構造と作用機序は、この文脈においてさらなる調査を正当化するものです .
抗菌活性
この化合物は、さまざまな細菌および真菌種に対して抗菌効果を示します。特に:
構造活性相関(SAR)研究
研究者らは、化合物の化学構造とその生物活性との関係を調査してきました。特定の官能基を修飾することにより、彼らはその薬理学的特性を最適化することを目指しています。 SAR研究は、創薬および開発のための貴重な洞察を提供します .
薬物動態および毒性
化合物の薬物動態プロファイル(吸収、分布、代謝、および排泄)と潜在的な毒性を理解することは、臨床応用にとって不可欠です。 前臨床研究は、安全性、バイオアベイラビリティ、および潜在的な有害作用を評価するために不可欠です .
計算モデリングおよびドッキング研究
分子ドッキングシミュレーションは、化合物が特定のタンパク質標的にどのように相互作用するかを予測できます。研究者らは、計算ツールを使用して、結合部位、親和性、および潜在的なオフターゲット効果を調査しています。 このような研究は、創薬の取り組みを導きます .
特性
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-5-2-1-3-6-15)16-7-4-8-17(13-16)29(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBCMIWHZNNSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)
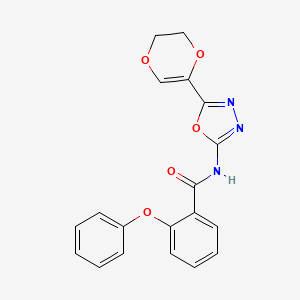
![2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2391597.png)
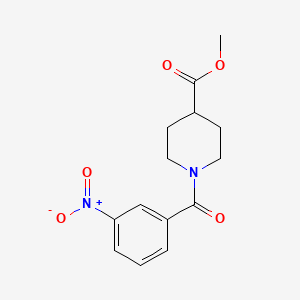
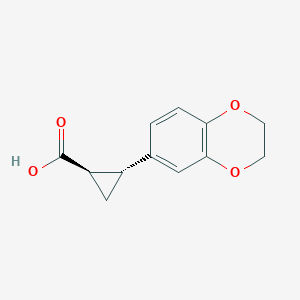

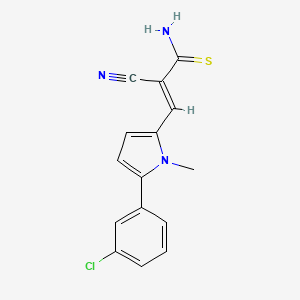
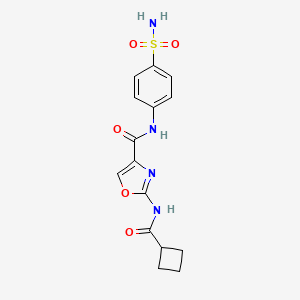
![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)
![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)
